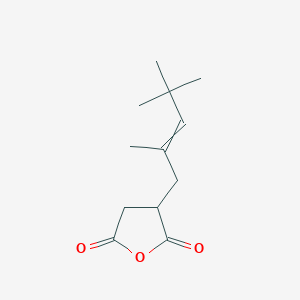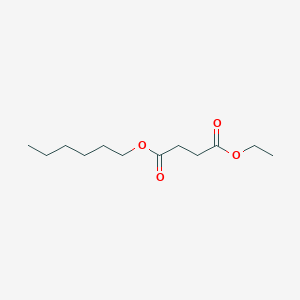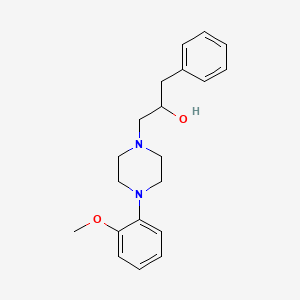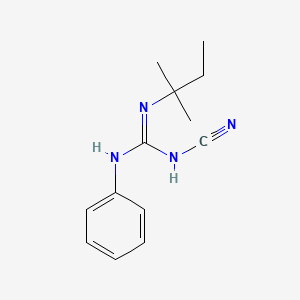![molecular formula C25H20ClN3O3 B14463978 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- CAS No. 68258-62-8](/img/structure/B14463978.png)
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- is an industrial chemical known for its vibrant color properties. It is commonly used as a pigment in various industries, including plastics, inks, paints, and textiles . This compound is also known for its stability and low solubility in water, making it suitable for applications where durability and resistance to environmental factors are essential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- typically involves the azo coupling reaction. This process includes the diazotization of 5-chloro-2-methoxyaniline followed by coupling with 3-hydroxy-2-naphthoic acid . The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted aromatic compounds from electrophilic substitution .
Scientific Research Applications
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a model compound in studying azo coupling reactions and their mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and low solubility.
Industry: Widely used as a pigment in various industrial applications, including plastics, inks, paints, and textiles
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s stability and low solubility also contribute to its prolonged action in various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azo dyes and pigments such as:
- 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[(5-(diethylamino)sulfonyl]-2-methoxyphenyl)azo]-3-hydroxy- (Pigment Red 5)
- Naphthol AS derivatives
- Various substituted naphthalenecarboxamides .
Uniqueness
What sets 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- apart is its specific combination of substituents, which confer unique color properties and stability. Its low solubility in water and resistance to environmental factors make it particularly valuable in industrial applications where durability is crucial .
Properties
CAS No. |
68258-62-8 |
|---|---|
Molecular Formula |
C25H20ClN3O3 |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O3/c1-15-7-3-6-10-20(15)27-25(31)19-13-16-8-4-5-9-18(16)23(24(19)30)29-28-21-14-17(26)11-12-22(21)32-2/h3-14,30H,1-2H3,(H,27,31) |
InChI Key |
VFCWMCYMDHFSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


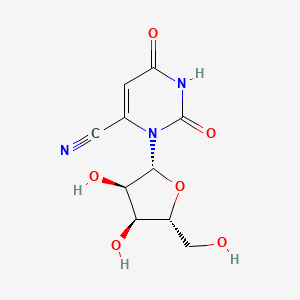
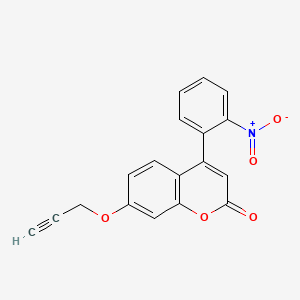
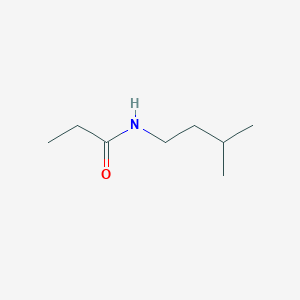
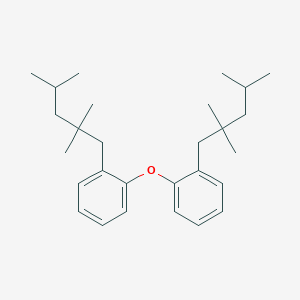
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
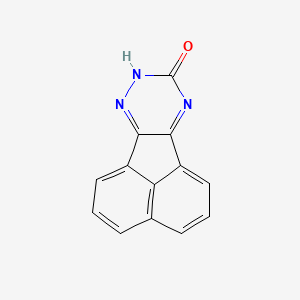
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
